2-Amino-3-bromobenzonitrile CAS number
2-Amino-3-bromobenzonitrile CAS number
An In-Depth Technical Guide to 2-Amino-3-bromobenzonitrile
Introduction
2-Amino-3-bromobenzonitrile, identified by the CAS number 114344-60-4 , is a highly functionalized aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] As a substituted benzonitrile, its molecular architecture, featuring adjacent amino and bromo groups ortho to a nitrile functionality, provides a unique combination of reactive sites. This trifecta of functional groups makes it a versatile and valuable building block for the synthesis of complex heterocyclic systems. Its primary utility lies in its role as a key intermediate for constructing molecular scaffolds that are central to the development of novel therapeutic agents and advanced organic materials.[3][4] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.
Physicochemical Properties
The physical and chemical characteristics of 2-Amino-3-bromobenzonitrile are fundamental to its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 114344-60-4 | [1][2][5][6] |
| Molecular Formula | C₇H₅BrN₂ | [2][3] |
| Molecular Weight | 197.03 g/mol | [2][5][6] |
| IUPAC Name | 2-amino-3-bromobenzonitrile | [2] |
| Appearance | White to yellow powder or crystals | [3] |
| Melting Point | Approx. 139-141 °C | [3] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [3] |
| InChI Key | RTIWACSVMFUEBF-UHFFFAOYSA-N | [2] |
Reactivity and Key Transformations: Synthesis of 3-Aminoindazoles
The synthetic value of 2-Amino-3-bromobenzonitrile is exemplified by its use in the construction of the 3-aminoindazole scaffold. This heterocyclic core is found in numerous biologically active compounds, including potent kinase inhibitors, due to its ability to mimic the adenine nucleus of ATP.[7] A highly efficient method to achieve this transformation involves a two-step sequence: a palladium-catalyzed arylation followed by an acid-mediated deprotection and cyclization.[7][8]
This approach is superior to traditional methods like aromatic nucleophilic substitution (SNAr) of o-fluorobenzonitriles, which often require harsh conditions and give low yields, especially with electron-donating groups present on the aromatic ring.[7] The palladium-catalyzed C-N bond formation is highly efficient and proceeds under milder conditions, making it a more general and scalable route.[7][8]
Mechanistic Pathway: Palladium-Catalyzed Amination and Cyclization
The overall transformation involves two key stages. First, a Buchwald-Hartwig-type amination reaction couples the bromo-substituent of 2-Amino-3-bromobenzonitrile with benzophenone hydrazone. The palladium catalyst, in conjunction with a bulky phosphine ligand like BINAP, facilitates the oxidative addition, transmetalation, and reductive elimination cycle to form the C-N bond. The resulting hydrazone intermediate is then treated with acid, which cleaves the benzophenone protecting group and triggers an intramolecular cyclization between the free hydrazine and the nitrile group to yield the final 3-aminoindazole product.
Caption: Palladium-catalyzed synthesis of 3-aminoindazoles.
Experimental Protocol: General Procedure for Hydrazone Formation
The following protocol is adapted from established literature procedures for the palladium-catalyzed synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles.[8]
Self-Validating System: This protocol incorporates standard organometallic and purification techniques. The use of an inert atmosphere is critical for the stability and activity of the palladium catalyst. Filtration through Celite effectively removes the catalyst and inorganic salts, which is a crucial step for a clean reaction workup.
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Inert Atmosphere Preparation: Charge a Schlenk tube with benzophenone hydrazone (1.1 equivalents), palladium acetate (5 mol %), and BINAP (5.5 mol %). Evacuate the tube and backfill with argon. This step is repeated three times to ensure an oxygen-free environment.
-
Solvent Addition and Pre-heating: Add anhydrous toluene (1.5 mL per mmol of the bromobenzonitrile) to the Schlenk tube. Heat the mixture at 100 °C for 3 minutes to facilitate catalyst activation, then cool to room temperature.
-
Reagent Addition: Sequentially add 2-Amino-3-bromobenzonitrile (1 equivalent), cesium carbonate (1.4 equivalents), and additional toluene (0.5 mL per mmol). Cesium carbonate acts as the base necessary for the catalytic cycle.
-
Reaction: Evacuate and backfill the Schlenk tube with argon once more. Heat the reaction mixture at 100 °C for approximately 7 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Workup and Purification: After cooling the reaction mixture to room temperature, filter it through a pad of Celite to remove insoluble inorganic salts and catalyst residues. The filtrate, containing the desired hydrazone intermediate, can then be concentrated and used in the subsequent cyclization step without further purification or subjected to column chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 2-Amino-3-bromobenzonitrile in drug discovery is as a precursor to heterocyclic scaffolds, most notably 3-aminoindazoles.[7] The nitrile group itself is a recognized pharmacophore and can act as a bioisostere for halogens or a hydrogen bond acceptor, mimicking carbonyl groups.[9]
The 3-aminoindazole core derived from this starting material is a privileged scaffold in medicinal chemistry. Its structural similarity to adenine allows it to function as an effective hinge-binding motif in the ATP-binding pocket of protein kinases. This has led to the development of numerous kinase inhibitors for oncology and other therapeutic areas. The versatility of the 2-Amino-3-bromobenzonitrile starting material allows for further functionalization, enabling chemists to fine-tune the pharmacological properties of the final compounds.
Caption: From chemical intermediate to therapeutic application.
Safety and Handling
2-Amino-3-bromobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[10]
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Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][10]
-
GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[2][5][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid generating dust.[10] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] It should be stored locked up.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Conclusion
2-Amino-3-bromobenzonitrile is a strategically important chemical intermediate whose value is derived from the unique interplay of its three functional groups. Its ability to serve as a reliable precursor for the synthesis of complex heterocyclic structures, particularly the medicinally relevant 3-aminoindazole scaffold, cements its role in modern drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.
References
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ACS Publications, The Journal of Organic Chemistry. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. [Link]
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PubChemLite. 2-amino-3-bromobenzonitrile (C7H5BrN2). [Link]
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